molecular formula C20H19N3O6 B2951780 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide CAS No. 887885-74-7

3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Cat. No. B2951780
CAS RN: 887885-74-7
M. Wt: 397.387
InChI Key: UFWBIYKAKWHQLY-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O6 and its molecular weight is 397.387. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Applications

The compound has been studied for its potential to suppress inflammatory reactions. In particular, it has shown efficacy in inhibiting the activation of nuclear factor-κB and activator protein-1, which are pivotal in the inflammatory process. This suppression could lead to the alleviation of inflammatory diseases and has been demonstrated in macrophages and in mouse models of endotoxin shock .

Antitumor Activity

Research indicates that this compound may have antitumor properties through the induction of reactive oxygen species (ROS)-mediated apoptosis specifically in cancer cells, without affecting healthy cells. This selective cytotoxicity makes it a promising candidate for cancer therapy, particularly in targeting pancreatic cancer cells .

Modulation of Gene Expression

The compound has been associated with global changes in gene expression related to oxidative stress and apoptosis. It may induce glutathione depletion by modulating gene expression involved in glutathione metabolism, which is crucial for maintaining cellular redox balance. This modulation can lead to the selective killing of cancer cells .

Inhibition of Macrophage Activation

Macrophages play a significant role in mediating inflammation by releasing nitric oxide and pro-inflammatory cytokines. The compound’s ability to inhibit macrophage activation is a valuable trait that could be harnessed to treat various inflammatory conditions .

Protection Against Endotoxin Shock

In animal studies, the compound has been shown to protect mice from lipopolysaccharide-induced endotoxin shock. This protective effect is likely due to the inhibition of inflammatory cytokine production, suggesting potential applications in sepsis treatment and immune response regulation .

Potential Role in Plant Chemical Defense

While not directly related to the compound , research on similar compounds has revealed that controlled hydroxylation of terpenoid compounds can play a role in plant chemical defense mechanisms without causing toxicity to the plant itself. This suggests a potential avenue for exploring the use of such compounds in agricultural applications to enhance plant resistance to pests and diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide' involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3-(3,4-dimethoxyphenyl)-2-methyl-2,4-dioxobutanoic acid. This intermediate is then reacted with 2-methoxyaniline to form the desired compound.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "2-methoxyaniline" ], "Reaction": [ "Step 1: Condensation reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base catalyst to form 3-(3,4-dimethoxyphenyl)-2-methyl-2,4-dioxobutanoic acid.", "Step 2: Esterification of the intermediate with thionyl chloride to form the corresponding acid chloride.", "Step 3: Reaction of the acid chloride with 2-methoxyaniline in the presence of a base catalyst to form the desired compound, 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] }

CAS RN

887885-74-7

Product Name

3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Molecular Formula

C20H19N3O6

Molecular Weight

397.387

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H19N3O6/c1-27-15-7-5-4-6-14(15)22-18(24)13-11-21-20(26)23(19(13)25)12-8-9-16(28-2)17(10-12)29-3/h4-11H,1-3H3,(H,21,26)(H,22,24)

InChI Key

UFWBIYKAKWHQLY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3OC)OC

solubility

not available

Origin of Product

United States

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